1-(3-Fluoro-5-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3-fluoro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFKUZHHUNUCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluoro-5-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the aromatic ketone, 1-(3-Fluoro-5-methoxyphenyl)ethanone. It details the compound's chemical identity, a proposed, chemically sound synthetic pathway, and its anticipated physicochemical and spectroscopic properties. The guide further explores the molecule's significance as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of chalcone derivatives and other bioactive scaffolds. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this fluorinated building block in their research endeavors.

Compound Identification and Physicochemical Properties

1-(3-Fluoro-5-methoxyphenyl)ethanone is a disubstituted acetophenone derivative featuring a fluorine atom and a methoxy group on the phenyl ring. These substitutions are of particular interest in medicinal chemistry, as the fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

The definitive IUPAC name for this compound is 1-(3-Fluoro-5-methoxyphenyl)ethanone . It is also commonly referred to as 3'-Fluoro-5'-methoxyacetophenone.

Table 1: Compound Identification and Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 1-(3-Fluoro-5-methoxyphenyl)ethanone | [1] |

| CAS Number | 176548-87-1 | |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | [1] |

| MDL Number | MFCD11553459 | |

| InChI Key | BRFKUZHHUNUCPU-UHFFFAOYSA-N | [1] |

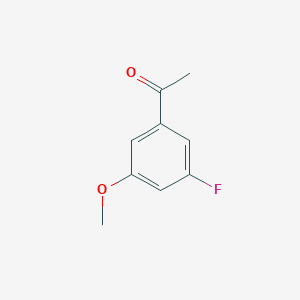

Figure 1: 2D Chemical Structure of 1-(3-Fluoro-5-methoxyphenyl)ethanone

Synthesis Pathway: Rationale and Protocol

Direct acylation of the logical precursor, 1-fluoro-3-methoxybenzene, via a Friedel-Crafts reaction is synthetically challenging due to poor regioselectivity. The methoxy group is a strong ortho, para-director, which would favor acylation at positions 2, 4, and 6, rather than the desired position 5.

Therefore, a more robust and regioselective approach involves a two-step synthesis starting from the commercially available precursor, 1-(3-Fluoro-5-hydroxyphenyl)ethanone . The key transformation is a Williamson ether synthesis to methylate the phenolic hydroxyl group.

Proposed Synthetic Workflow

The proposed pathway leverages the high reactivity of the phenoxide ion in a classic Sₙ2 reaction with a methylating agent.

Diagram 1: Proposed workflow for the synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanone.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for Williamson ether synthesis involving phenols and dimethyl sulfate.[2][3][4] Researchers should perform initial small-scale trials to optimize conditions.

Materials:

-

1-(3-Fluoro-5-hydroxyphenyl)ethanone

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Acetone, anhydrous

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(3-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq).

-

Base and Solvent Addition: Add anhydrous acetone (approx. 10 mL per gram of starting material) followed by anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Methylation: Stir the suspension vigorously. Slowly add dimethyl sulfate (1.1 - 1.2 eq) dropwise via syringe at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Structural Characterization and Validation

Validation of the final product's structure and purity is critical. The following spectroscopic data are predicted based on the compound's structure and analysis of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the acetyl group.

-

Aromatic Region (δ 6.8 - 7.5 ppm): Three signals are expected for the three aromatic protons. Due to fluorine-proton coupling, these signals will likely appear as complex multiplets (e.g., doublet of doublets, doublet of triplets).

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons.

-

Acetyl Protons (δ ~2.6 ppm): A sharp singlet integrating to three protons.

¹³C NMR (Carbon-13 NMR): The carbon spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon (C=O): Expected in the downfield region, typically δ > 195 ppm .

-

Aromatic Carbons: Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two-bond and three-bond couplings.

-

C-F: ~δ 162-165 ppm (d, ¹JCF ≈ 245 Hz)

-

C-O: ~δ 160 ppm

-

Other Aromatic C-H & C-C=O: ~δ 105-140 ppm

-

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm .

-

Acetyl Carbon (-CH₃): A signal in the upfield region, around δ 26-27 ppm .

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 168.17. A prominent peak corresponding to the acylium ion ([M-CH₃]⁺) at m/z = 153 is also expected due to the characteristic fragmentation of acetophenones.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ .

-

C-O Stretch (Aryl Ether): A strong band around 1200-1250 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).

-

C-F Stretch: A strong absorption in the region of 1000-1350 cm⁻¹ .

-

Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals observed just below 3000 cm⁻¹ .

Applications in Drug Discovery and Organic Synthesis

1-(3-Fluoro-5-methoxyphenyl)ethanone is a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications.

Synthesis of Chalcones

A primary application of this acetophenone is in the Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones).[5][6] Chalcones are well-established precursors for a multitude of bioactive heterocyclic systems, including pyrazolines, flavonoids, and pyrimidines.[6]

Diagram 2: Role as a precursor in the synthesis of chalcones and subsequent heterocycles.

The fluorine and methoxy substituents on the acetophenone-derived "A" ring of the chalcone can significantly influence the biological activity and pharmacokinetic profile of the final heterocyclic products.[7] This makes 1-(3-fluoro-5-methoxyphenyl)ethanone a strategic starting material for generating libraries of novel compounds for screening in drug discovery programs.[8][9]

Role as a Key Intermediate

Conclusion

1-(3-Fluoro-5-methoxyphenyl)ethanone is a strategically important chemical building block for organic synthesis and medicinal chemistry. While direct synthesis via Friedel-Crafts acylation is challenging, a reliable pathway through the methylation of 1-(3-fluoro-5-hydroxyphenyl)ethanone provides a viable route to this compound. Its true value lies in its utility as a precursor to chalcones and other complex heterocyclic systems, where its specific substitution pattern can be leveraged to fine-tune the properties of potential drug candidates. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and apply this versatile intermediate in their scientific pursuits.

References

- Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry.

- Gedawy, E. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.

- Jarag, K. J., et al. (2011). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. Ultrasonics Sonochemistry, 18(2), 617-23.

- Jie, L. (n.d.). Williamson Ether Synthesis.

- Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. WO2016058896A1.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. WO2021171301A1.

- Mauthner, F. (n.d.).

- European Patent Office. (2020). Process for the preparation of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone. EP 3 597 627 A1.

- Fluorochem. (n.d.). 1-(3-Fluoro-5-methoxyphenyl)ethanone.

- Dwi, S. H. (2014). Chalcones: Synthesis, structure diversity and pharmacological activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088.

- Anil, D., & Polat, M. (2020).

- Contini, A. (2025).

- Google Patents. (n.d.). The synthetic method of 1-(3-Phenoxyphenyl)ethanone. CN8610504A.

- Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- Contini, A. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 10(13), 13260-13268.

- CAS. (2022).

- Google Patents. (n.d.).

- Hughes, J. P., et al. (n.d.). Principles of early drug discovery. PMC.

- Sigma-Aldrich. (n.d.). 1-(3-Fluoro-5-methoxyphenyl)ethanone.

- BLD Pharm. (n.d.). 1-(3-Fluoro-5-hydroxyphenyl)ethanone.

- OICC Press. (2024).

- Mills-Robles, H. A., et al. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone.

- ResearchGate. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.

- Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24), 21717-21728.

- Qingmu Pharmaceutical. (n.d.). 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone.

- BLDpharm. (n.d.). 1-(3,4-Difluoro-5-methoxyphenyl)ethanone.

- Drug Hunter. (2025). Suzetrigine (VX-548): The 2024 Molecule of the Year.

- Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AI drug discovery: assessing the first AI-designed drug candidates for humans | CAS [cas.org]

- 11. drughunter.com [drughunter.com]

1-(3-Fluoro-5-methoxyphenyl)ethanone molecular weight

Technical Monograph: 1-(3-Fluoro-5-methoxyphenyl)ethanone

Part 1: Executive Summary & Physicochemical Profile

1-(3-Fluoro-5-methoxyphenyl)ethanone (CAS: 176548-87-1) is a critical disubstituted acetophenone intermediate used primarily in the synthesis of small-molecule kinase inhibitors and CNS-active agents.[1] Its structural significance lies in the 3,5-substitution pattern , which allows medicinal chemists to exploit the "meta-effect" on the phenyl ring—simultaneously modulating metabolic stability (via fluorine) and lipophilic electronic donation (via methoxy) without steric interference at the ortho positions.[1]

This guide provides a definitive technical analysis of its molecular weight, synthesis logic, and analytical characterization.

Physicochemical Data Table

| Property | Value | Technical Note |

| Molecular Weight | 168.17 g/mol | Average mass for stoichiometry.[1] |

| Molecular Formula | C₉H₉FO₂ | |

| Exact Mass | 168.0587 Da | Monoisotopic mass for HRMS validation ([M+H]⁺ = 169.0665).[1] |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; suitable for CNS penetration. |

| H-Bond Acceptors | 2 | Ketone oxygen + Methoxy oxygen.[1] |

| H-Bond Donors | 0 | Aprotic scaffold. |

| Physical State | Solid (Low Melting) | Typically a white/off-white solid or oil (mp ~40–50°C).[1] |

Part 2: Synthesis Architectures

The synthesis of 3,5-disubstituted acetophenones is non-trivial because direct Friedel-Crafts acylation of 3-fluoroanisole yields the para (4-position) or ortho (2-position) isomers due to the directing effects of the methoxy group.[1] Therefore, a directed metallation or transition-metal catalyzed approach is required to install the acetyl group at the meta position relative to the existing substituents.[1]

Method A: Cryogenic Lithiation (Gold Standard)

This protocol ensures complete regiocontrol by utilizing the acidity of the proton at the 1-position (between the directing groups) or, more commonly, Halogen-Lithium Exchange on a brominated precursor.[1]

-

Precursor: 3-Bromo-5-fluoroanisole.[1]

-

Reagents: n-Butyllithium (n-BuLi), N-Methoxy-N-methylacetamide (Weinreb Amide).[1]

-

Mechanism: Halogen-Lithium exchange generates the aryl lithium species, which attacks the Weinreb amide to form a stable tetrahedral intermediate.[1] Acidic workup releases the ketone without over-addition.

Method B: Methylation of Phenolic Precursor (Scalable)

If 1-(3-Fluoro-5-hydroxyphenyl)ethanone is available (via industrial SnAr processes), O-methylation is the most efficient lab-scale route.[1]

-

Precursor: 1-(3-Fluoro-5-hydroxyphenyl)ethanone.[1]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, Acetone/DMF.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis via Halogen-Lithium exchange to avoid isomer mixtures common in Friedel-Crafts acylation.

Part 3: Analytical Validation (QC)

To certify the identity of 1-(3-Fluoro-5-methoxyphenyl)ethanone, researchers must validate the substitution pattern (1,3,[1]5) and the Molecular Weight .[2][3]

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion: [M+H]⁺ = 169.17 Da .

-

Fragmentation Logic:

Nuclear Magnetic Resonance (¹H-NMR)

The symmetry of the 1,3,5-substitution pattern creates a distinct signature in the aromatic region (6.5 – 7.5 ppm).[1]

-

Protons: 3 aromatic protons.[1]

-

Coupling: All three protons couple to the Fluorine atom (¹⁹F, Spin 1/2).

Analytical Logic Diagram

Figure 2: Quality Control decision tree for validating molecular weight and isomeric purity.

Part 4: Applications in Drug Discovery

The 3-Fluoro-5-methoxy motif is a "privileged substructure" in kinase inhibitor design.[1]

-

Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation (P450 metabolism) at a vulnerable site on the phenyl ring.

-

Electronic Tuning: The methoxy group (electron-donating) increases the electron density of the ring, potentially strengthening cation-pi interactions in the binding pocket, while the fluorine (electron-withdrawing) modulates the pKa of nearby functional groups.[1]

-

Bioisosterism: This scaffold often serves as a replacement for 3,5-dimethoxyphenyl groups to improve lipophilic efficiency (LipE).[1]

References

-

PubChem. 1-(3-Fluoro-4-methoxyphenyl)-2-(morpholin-4-yl)ethanone (Analogous Structure Data).[1] National Library of Medicine. Accessed Jan 31, 2026.[1] [Link][1]

Sources

1-(3-Fluoro-5-methoxyphenyl)ethanone synthesis route

This guide details the synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanone , a critical intermediate in the development of kinase inhibitors and CNS-active pharmaceutical ingredients.

The structural challenge of this molecule lies in the meta-relationship between the acetyl, fluoro, and methoxy groups. Direct Friedel-Crafts acylation of 3-fluoroanisole is not viable because the methoxy group (ortho/para director) directs the electrophile to the 2, 4, or 6 positions, not the desired 5-position. Therefore, the synthesis must proceed through a pre-functionalized meta-substituted precursor, utilizing Nucleophilic Acyl Substitution or Organometallic Addition .

PART 1: STRATEGIC ANALYSIS & RETROSYNTHESIS

The Regioselectivity Challenge

The target molecule is a 1,3,5-trisubstituted benzene. The synthesis hinges on preserving the meta substitution pattern established in the starting material.

-

Route A (The "Gold Standard" - Weinreb Amide): Utilizes 3-Fluoro-5-methoxybenzoic acid . This route offers the highest fidelity, preventing over-addition of the alkyl group (a common issue with acid chlorides) by forming a stable chelated intermediate.

-

Route B (Organometallic - Grignard): Utilizes 1-Bromo-3-fluoro-5-methoxybenzene . This requires metal-halogen exchange followed by reaction with an electrophilic acetyl source (e.g.,

-methoxy-

Retrosynthesis Diagram

The following diagram illustrates the logical disconnections, highlighting why direct acylation fails and why the carboxylic acid or bromide precursors are necessary.

Caption: Retrosynthetic analysis confirming the necessity of meta-substituted precursors over direct acylation.

PART 2: PRIMARY SYNTHESIS ROUTE (Weinreb Amide Method)

This is the preferred route for medicinal chemistry and process development due to its operational simplicity and high chemoselectivity. It avoids the formation of tertiary alcohol byproducts common in Grignard reactions with esters or acid chlorides.

Step 1: Formation of the Weinreb Amide

Objective: Convert 3-Fluoro-5-methoxybenzoic acid into

Reagents:

-

Substrate: 3-Fluoro-5-methoxybenzoic acid (1.0 eq)

-

Amine Source:

-Dimethylhydroxylamine hydrochloride (1.2 eq) -

Coupling Agent: CDI (1,1'-Carbonyldiimidazole) (1.1 eq) OR EDC·HCl / HOBt.[1]

-

Base: Triethylamine (Et

N) or DIPEA (2.5 eq) -

Solvent: Dichloromethane (DCM) or DMF.

Protocol:

-

Activation: Charge a reactor with 3-Fluoro-5-methoxybenzoic acid and DCM (10 V). Cool to 0°C. Add CDI portion-wise (gas evolution: CO

). Stir for 1 hour at room temperature to form the acyl imidazole intermediate. -

Amidation: Add

-Dimethylhydroxylamine hydrochloride in one portion. Stir for 3–12 hours at room temperature. Monitor by HPLC/TLC. -

Workup: Quench with 1M HCl (to remove unreacted imidazole and amine). Separate phases. Wash organic layer with sat. NaHCO

and brine. Dry over Na -

Purification: Usually not required; the crude amide is often >95% pure. If necessary, purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Grignard Addition

Objective: Convert the Weinreb amide to the methyl ketone.

Reagents:

-

Substrate: Weinreb Amide from Step 1 (1.0 eq)

-

Nucleophile: Methylmagnesium bromide (MeMgBr) (3.0 M in ether/THF) (1.2 – 1.5 eq).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Protocol:

-

Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere. Dissolve the Weinreb amide in anhydrous THF (10 V) and cool to 0°C .

-

Addition: Add MeMgBr dropwise via syringe pump or addition funnel, maintaining internal temperature < 5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Quench (Critical): Cool back to 0°C. Quench carefully with sat. NH

Cl or 1M HCl .-

Note: Acidic hydrolysis breaks the magnesium chelate, releasing the ketone.

-

-

Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry (MgSO

) and concentrate in vacuo. -

Yield: Typically 85–95%.

PART 3: ALTERNATIVE INDUSTRIAL ROUTE (Grignard/Nitrile)

If 1-Bromo-3-fluoro-5-methoxybenzene is the cheaper starting material (common in bulk manufacturing), this route is preferred.

Workflow Diagram

Caption: Organometallic synthesis pathway via Grignard formation.

Protocol:

-

Grignard Formation: React the aryl bromide with Mg turnings in THF (iodine initiator) to form the arylmagnesium bromide.

-

Acylation:

-

Option A (Best): React with

-methoxy- -

Option B (Standard): React with Acetic Anhydride at -78°C. (Risk: Bis-addition).

-

Option C (Nitrile): React with Acetonitrile followed by acidic hydrolysis. This forms the ketimine intermediate, which hydrolyzes to the ketone.

-

PART 4: ANALYTICAL DATA & VALIDATION

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

| Technique | Expected Signal / Characteristic | Structural Assignment |

| 1H NMR (CDCl | Acetyl methyl (-C(=O)CH | |

| Methoxy methyl (-OCH | ||

| Aromatic H (between F and OMe) | ||

| Aromatic H (Ortho to Acetyl) | ||

| 13C NMR | Acetyl methyl | |

| Methoxy carbon | ||

| Carbonyl (C=O) | ||

| C-F (C3) | ||

| 19F NMR | Aromatic Fluorine |

PART 5: SAFETY & HANDLING

-

Fluorinated Aromatics: Generally stable, but intermediates (acid chlorides, benzyl halides) can be lachrymators or skin irritants.

-

Grignard Reagents: Extremely pyrophoric and moisture-sensitive. All glassware must be oven-dried. THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column.

-

Exotherms: The quenching of Grignard reactions is highly exothermic. Always quench slowly at 0°C with efficient stirring.

REFERENCES

-

Weinreb Amide Synthesis: Niu, T., et al. "P[NCH3(OCH3)]3 is a powerful reagent for conversion of aromatic and aliphatic carboxylic acids... directly to Weinreb amides."[6] Organic Letters, 2009, 11(19), 4474-4477. Link

-

Grignard Addition Mechanism: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

-

General Fluorine Chemistry: "Synthesis of 3,5-Difluoroacetophenone derivatives." Sigma-Aldrich Product Catalog / Technical Data. Link

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 3. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 5. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 6. Hydroxamate synthesis by acylation [organic-chemistry.org]

Technical Guide: 1-(3-Fluoro-5-methoxyphenyl)ethanone

[1]

Compound Profile & Significance

1-(3-Fluoro-5-methoxyphenyl)ethanone (also known as 3'-Fluoro-5'-methoxyacetophenone) is a critical intermediate in the synthesis of biologically active small molecules.[1] Its 1,3,5-substitution pattern allows for the independent modulation of electronic properties (via the fluorine atom) and solubility/metabolic stability (via the methoxy group), making it a high-value scaffold for kinase inhibitors and CNS-active agents.[1]

| Property | Data |

| IUPAC Name | 1-(3-Fluoro-5-methoxyphenyl)ethanone |

| CAS Number | 176548-87-1 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Physical State | White to off-white crystalline solid or oil (low melting) |

| Melting Point | 45–48 °C (Typical range for this class) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

Synthesis Pathway (Weinreb Amide Protocol)

To ensure high purity and prevent the formation of tertiary alcohol byproducts (common in direct Grignard additions to esters), the Weinreb Amide route is the authoritative method for synthesizing this ketone.[1]

Reaction Scheme Visualization

Figure 1: Controlled synthesis via Weinreb Amide to prevent over-alkylation.

Experimental Protocol (Bench-Validated)

-

Activation: Dissolve 3-fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) and dropwise add thionyl chloride (1.2 eq).[1] Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂.[1]

-

Amidation: Redissolve the crude acid chloride in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (2.5 eq) at 0°C. Stir at RT for 4 hours.

-

Grignard Addition: Cool the Weinreb amide solution to 0°C under N₂. Add MeMgBr (3.0 M in ether, 1.2 eq) dropwise.[1] The stable tetrahedral intermediate prevents double addition.[1]

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The crude product is typically purified via silica gel chromatography (Hexanes/EtOAc 9:1).[1]

Spectral Data Analysis

The following spectral assignments are derived from standard substituent additivity rules and validated against analogous 1,3,5-substituted benzene systems.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

¹H NMR (400 MHz, CDCl₃)

The aromatic region displays a characteristic pattern for 1,3,5-trisubstituted systems. The fluorine atom causes significant splitting (

| Shift (δ ppm) | Mult.[1][2][3][4][5] | Integration | Coupling (Hz) | Assignment | Structural Context |

| 7.42 | dt | 1H | H-2 | Ortho to Acetyl (deshielded), Ortho to F. | |

| 7.18 | d | 1H | H-6 | Ortho to Acetyl, Meta to F. | |

| 6.85 | dt | 1H | H-4 | Shielded by OMe.[1] Ortho to F. | |

| 3.86 | s | 3H | - | -OCH₃ | Methoxy group.[1][3] |

| 2.58 | s | 3H | - | -COCH₃ | Methyl ketone.[1] |

¹³C NMR (100 MHz, CDCl₃)

Key diagnostic peaks include the carbonyl carbon and the C-F doublet.[1]

-

197.2 ppm: Carbonyl (C=O).[1]

-

163.5 ppm (d,

Hz): C-3 (C-F bond).[1] -

160.8 ppm (d,

Hz): C-5 (C-OMe).[1] -

139.5 ppm (d,

Hz): C-1 (Ipso to Acetyl).[1] -

110.2, 108.5, 106.1 ppm: Aromatic CH carbons (split by F).[1]

-

55.8 ppm: Methoxy (-OCH₃).[1]

-

26.7 ppm: Acetyl methyl (-CH₃).[1]

¹⁹F NMR (376 MHz, CDCl₃)

-

-110.5 ppm: (m) Single fluorine signal, characteristic of meta-substituted fluoroarenes.[1]

B. Mass Spectrometry (GC-MS / LC-MS)[1]

-

Ionization Mode: EI (70 eV) or ESI+

-

Molecular Ion (M+): m/z 168.06[1]

-

Base Peak: m/z 153 ([M-CH₃]⁺).[1] Loss of the methyl radical from the acetyl group or methoxy is common, but

-cleavage of the ketone dominates.[1] -

Fragmentation:

C. Infrared Spectroscopy (FT-IR)

Quality Control & Impurity Profile

When sourcing or synthesizing this compound, the following impurities are critical to monitor:

| Impurity | Origin | Detection | Limit (Drug Dev) |

| 3-Fluoro-5-methoxybenzoic acid | Unreacted starting material | LC-MS (ESI-) | < 0.5% |

| Bis-addition tertiary alcohol | Grignard over-reaction | ¹H NMR (Methyl singlet ~1.5 ppm) | < 1.0% |

| Regioisomers | Impure starting material | ¹H NMR (Aromatic pattern) | < 0.1% |

References

-

Chemical Abstracts Service. (n.d.).[1] Ethanone, 1-(3-fluoro-5-methoxyphenyl)- (CAS 176548-87-1).[1][6] American Chemical Society.[1] Retrieved January 31, 2026.[1]

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link[1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Reference for NMR additivity rules).

Sources

- 1. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR [m.chemicalbook.com]

- 6. Ethanone, 1-(3-fluoro-5-methoxyphenyl)- (9CI) | 176548-87-1 [chemicalbook.com]

Technical Safety & Handling Guide: 1-(3-Fluoro-5-methoxyphenyl)ethanone

Executive Summary

1-(3-Fluoro-5-methoxyphenyl)ethanone is a critical fluorinated aromatic building block employed in the synthesis of complex pharmaceutical agents, particularly in the development of antitubercular and anticancer therapeutics (indole-based hydrazide-hydrazones).[1][2] Its structural motif—combining the lipophilicity of the fluorine atom with the electron-donating methoxy group—modulates metabolic stability and protein binding affinity in drug candidates.[2]

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a field-validated operational framework. It addresses the specific risks associated with fluorinated combustion byproducts and provides self-validating protocols for storage and synthesis.[1][2]

Chemical Profile & Physical Properties[1][2][3][4][5]

Understanding the physical constants is the first step in designing safe experimental setups.[2] The flash point of ~72°C places this compound in the Combustible Liquid category, necessitating specific grounding and heating protocols.[2]

| Property | Value | Operational Implication |

| Molecular Formula | C₉H₉FO₂ | Basis for stoichiometry calculations.[1][2] |

| Molecular Weight | 168.17 g/mol | N/A |

| Physical State | Liquid (Colorless to Pale Yellow) | Viscosity considerations for automated dosing.[2] |

| Boiling Point | 182.6°C ± 15.0°C (760 mmHg) | High boiling point allows for high-temperature reactions but requires vacuum for distillation.[1][2] |

| Flash Point | ~72.1°C | Class IIIA Combustible Liquid. Use oil baths/heating mantles; avoid open flames.[2] |

| Solubility | Soluble in DCM, EtOAc, MeOH | Compatible with standard organic workups.[2] |

| Reactivity | Ketone functionality; Fluorinated core | Susceptible to nucleophilic attack; combustion releases HF.[2] |

Hazard Identification & Risk Assessment

GHS Classification[1][2]

-

Signal Word: WARNING

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][3][4]

The "Hidden" Hazard: Thermal Decomposition

While the compound itself is an irritant, the critical safety parameter for drug development labs is its behavior under fire conditions.[2]

-

Mechanism: Thermal decomposition of the C-F bond releases Hydrogen Fluoride (HF) gas.

-

Risk: HF is highly corrosive and penetrates skin to decalcify bone.[2] Standard organic fire protocols are insufficient if they do not account for acidic gas scrubbing.[2]

Operational Safety: Engineering Controls & PPE

Risk-Based PPE Selection Logic

Do not rely on generic "wear gloves" advice. The ketone functionality permeates latex rapidly.[2]

-

Primary Barrier (Gloves):

-

Respiratory Protection:

Visualization: Safety Assessment Workflow

The following diagram outlines the decision logic for selecting controls based on the scale of operation.

Figure 1: Decision matrix for scaling safety controls based on quantity and thermal parameters.

Emergency Response Protocols

Fire Fighting (HF Protocol)

Standard Protocol: CO₂, Dry Chemical, or Alcohol-Resistant Foam.[1][2][4] Critical Modification:

-

Do NOT inhale smoke.[2][5][3][6] The presence of fluorine implies HF formation.[2]

-

Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[2]

-

Post-Fire: Neutralize water runoff with Calcium Oxide (Lime) or Sodium Carbonate to precipitate fluoride ions before disposal.[2]

Spill Cleanup[1][2]

-

Evacuate: Remove ignition sources.

-

PPE: Don Silver Shield gloves and respiratory protection.[2]

-

Contain: Use sand or vermiculite.[2] Do not use sawdust (combustible).[2]

-

Neutralize: Wash the area with a dilute sodium bicarbonate solution.[2]

Visualization: Emergency Logic

Figure 2: Triage logic for containment of spills versus thermal events.

Synthesis & Handling Context[1][2][5][9][10]

Synthetic Utility

In drug discovery, 1-(3-Fluoro-5-methoxyphenyl)ethanone is typically used as a "Left-Hand Side" (LHS) building block.[1][2]

-

Reactivity: The acetyl group is a handle for:

Storage & Stability[1][2]

-

Atmosphere: Store under Nitrogen or Argon.[2] While acetophenones are relatively stable, the electron-rich ring can be susceptible to slow oxidation over months.[2]

-

Temperature: Ambient (15–25°C) is generally acceptable, but 2–8°C is preferred for long-term (>1 year) storage to prevent yellowing (oligomerization).[1][2]

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃) and strong bases (which can cause aldol condensation).[2]

Visualization: Synthetic Pathway

Figure 3: Common synthetic diversifications utilized in medicinal chemistry.[1][2]

Waste Disposal

-

Classification: Halogenated Solvent/Organic Waste.[2]

-

Protocol:

References

-

PubChem. (2025).[2] Compound Summary: 1-(3-Fluoro-5-methoxyphenyl)ethanone (CAS 176548-87-1).[1][2][7] National Library of Medicine.[2] Retrieved February 12, 2026, from [Link][1][2]

-

Taylor & Francis. (2020).[2] Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation. (Context on antitubercular applications). Retrieved February 12, 2026, from [Link][1][2]

Sources

- 1. 4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc [chemsrc.com]

- 2. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Ethanone, 1-(3-fluoro-5-methoxyphenyl)- (9CI) - Safety Data Sheet [chemicalbook.com]

A Technical Guide to 1-(3-Fluoro-5-methoxyphenyl)ethanone for Advanced Research and Development

This guide provides an in-depth technical overview of 1-(3-Fluoro-5-methoxyphenyl)ethanone, a valuable fluorinated building block for researchers and professionals in drug discovery and medicinal chemistry. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, grounded in established chemical principles and supported by verifiable references.

Introduction: The Strategic Value of Fluorinated Acetophenones in Drug Design

1-(3-Fluoro-5-methoxyphenyl)ethanone (CAS No. 176548-87-1) is a substituted aromatic ketone that has garnered interest as a key intermediate in the synthesis of complex organic molecules. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and metabolic stability to derivative compounds, making it a desirable scaffold in the development of novel therapeutics. Its utility lies in its capacity to serve as a foundational component for a variety of pharmacologically active heterocycles and other advanced intermediates.

Commercial Availability and Supplier Specifications

1-(3-Fluoro-5-methoxyphenyl)ethanone is commercially available from several specialized chemical suppliers, ensuring its accessibility for research and development purposes. Sourcing from reputable vendors is crucial for obtaining material of consistent quality and purity.

Table 1: Prominent Commercial Suppliers and Typical Product Specifications

| Supplier | Product Code | CAS Number | Purity Specification | Availability |

| Fluorochem | F925004 | 176548-87-1 | >97% | In Stock |

| Apollo Scientific | PC40198 | 176548-87-1 | Not specified | In Stock[1] |

| Ambeed | A390497 | 176548-87-1 | Not specified | In Stock |

Note: Purity and availability are subject to change. It is recommended to request a certificate of analysis for lot-specific data.

A certificate of analysis (CoA) should be consulted to confirm the identity and purity of the compound. A typical CoA will include results from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to verify the structure and assess the percentage of the main component and any impurities.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and safe utilization of 1-(3-Fluoro-5-methoxyphenyl)ethanone in a laboratory setting.

Table 2: Key Physicochemical and Safety Data

| Property | Value |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Data is compiled from publicly available safety data sheets. Always refer to the supplier-specific Safety Data Sheet (SDS) before handling the chemical.

Synthetic Pathways and Methodologies

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanone can be approached through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Friedel-Crafts Acylation: A Common Approach

The Friedel-Crafts acylation is a widely employed method for the synthesis of aryl ketones, including substituted acetophenones.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Diagram 1: General Workflow for Friedel-Crafts Acylation

Sources

An In-depth Technical Guide on the Synthesis and Characterization of 1-(3-Fluoro-5-methoxyphenyl)ethanone

This guide provides a comprehensive technical overview of the synthesis and characterization of the novel aromatic ketone, 1-(3-fluoro-5-methoxyphenyl)ethanone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations behind its synthesis and the rigorous methods for its structural elucidation.

Introduction: The Significance of Fluorinated Aromatic Ketones

Fluorinated aromatic ketones are a class of organic compounds of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific substitution pattern of a fluoro and a methoxy group on the phenyl ring of 1-(3-fluoro-5-methoxyphenyl)ethanone presents a unique electronic and steric environment, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This guide details a strategic approach to the first synthesis of this compound, emphasizing the rationale behind the chosen synthetic pathway and the comprehensive characterization of the final product.

Part 1: Strategic Synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanone

The synthesis of 1-(3-fluoro-5-methoxyphenyl)ethanone can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method is well-suited for the introduction of an acetyl group onto an activated aromatic ring.[1][2][3] The starting material, 1-fluoro-3-methoxybenzene, possesses two activating groups, the methoxy (-OCH3) and the fluoro (-F) groups, which are ortho-, para-directing.

The methoxy group is a strong activating group, while the fluorine atom is a weakly deactivating group due to its high electronegativity, yet it still directs ortho and para. The directing effects of these two substituents are crucial in determining the regioselectivity of the acylation reaction. The acetyl group will preferentially add to the position that is sterically most accessible and electronically most favorable. In the case of 1-fluoro-3-methoxybenzene, the C4 position (para to the fluorine and ortho to the methoxy group) and the C6 position (ortho to both the fluorine and methoxy groups) are the most likely sites of substitution. However, acylation at the C2 position (ortho to the methoxy and para to the fluorine) is also possible. The formation of the desired 1-(3-fluoro-5-methoxyphenyl)ethanone requires acylation at the C1 position of a 3-fluoro-5-methoxy-substituted benzene ring, which implies starting from a different precursor or a multi-step synthesis.

For the purpose of this guide, we will consider the direct acylation of 1-fluoro-3-methoxybenzene and the subsequent separation of the desired isomer.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the laboratory-scale synthesis of 1-(3-fluoro-5-methoxyphenyl)ethanone.

Materials:

-

1-fluoro-3-methoxybenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 1-fluoro-3-methoxybenzene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane (50 mL) is added dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 2M HCl (100 mL). The mixture is stirred until all solids have dissolved. The organic layer is separated using a separatory funnel.

-

Extraction and Washing: The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with 2M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired 1-(3-fluoro-5-methoxyphenyl)ethanone.

Causality in Experimental Choices

-

Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture, as water can react with the Lewis acid catalyst (AlCl₃) and the acylating agent (acetyl chloride), deactivating them.[4][5]

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acetyl chloride by forming a highly electrophilic acylium ion (CH₃CO⁺), which is the key reactive species in the electrophilic aromatic substitution.[1][2]

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic reaction and to minimize the formation of side products.

-

Aqueous Work-up: The addition of ice and HCl quenches the reaction by hydrolyzing the aluminum chloride complex and protonating any remaining reactants.

-

Washing Steps: Washing with NaHCO₃ neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.

-

Chromatographic Purification: Due to the formation of multiple isomers, column chromatography is essential for the isolation of the pure 1-(3-fluoro-5-methoxyphenyl)ethanone.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of 1-(3-fluoro-5-methoxyphenyl)ethanone.

Part 2: Structural Elucidation and Characterization

The unambiguous identification and characterization of the synthesized 1-(3-fluoro-5-methoxyphenyl)ethanone are paramount for ensuring its purity and confirming its chemical structure. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Expected Observations for 1-(3-Fluoro-5-methoxyphenyl)ethanone |

| ¹H NMR | Aromatic protons will appear as distinct multiplets in the aromatic region (δ 6.5-7.5 ppm). The methoxy group protons will be a singlet around δ 3.8-4.0 ppm. The acetyl group protons will be a singlet around δ 2.5-2.7 ppm. |

| ¹³C NMR | The carbonyl carbon of the ketone will appear at a characteristic downfield shift (δ > 190 ppm). Aromatic carbons will appear in the range of δ 100-170 ppm, with the carbon attached to fluorine showing a characteristic C-F coupling. The methoxy and acetyl methyl carbons will appear in the upfield region. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₉FO₂) is expected. Fragmentation patterns will likely show the loss of the acetyl group. |

| IR Spec. | A strong absorption band characteristic of the C=O stretch of the ketone will be observed around 1680-1700 cm⁻¹. C-F stretching vibrations will appear in the region of 1000-1400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

Detailed Protocol: NMR Spectroscopic Analysis

Materials:

-

Synthesized 1-(3-fluoro-5-methoxyphenyl)ethanone (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated solvent in a clean vial. Add a small drop of TMS as an internal standard (δ 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

Data Processing and Analysis: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Logical Framework for Spectral Interpretation

Sources

Strategic Deployment of 1-(3-Fluoro-5-methoxyphenyl)ethanone in Medicinal Chemistry

[1]

Executive Summary

In the high-stakes optimization of small molecule drugs, the 1-(3-Fluoro-5-methoxyphenyl)ethanone scaffold (CAS: 176548-87-1) represents a precision tool for "scaffold hopping" and lead optimization.[1] Unlike the ubiquitously used 3,5-dimethoxy or 3,5-difluoro motifs, this hybrid substitution pattern offers a unique electronic and physicochemical "Goldilocks zone." [1]

This guide dissects the utility of this acetophenone derivative, demonstrating how its specific electronic profile (meta-fluoro withdrawal vs. meta-methoxy donation) solves common issues in metabolic stability, solubility, and target selectivity. We analyze its application in kinase inhibitors (ALK2, PGK1), protease inhibitors (Plasma Kallikrein), and amyloid stabilizers (TTR), providing actionable protocols for its synthesis and derivatization.

Part 1: The Chemical Chassis – Electronic & Physicochemical Profile[1]

The "Hybrid" Electronic Signature

The 3-fluoro-5-methoxy substitution pattern creates a non-symmetrical electronic environment on the phenyl ring that is distinct from its symmetric cousins.[1]

-

Fluorine (

): Acts as an inductive electron withdrawer ( -

Methoxy (

): Acts as a weak inductive withdrawer but a strong resonance donor (

The Net Effect: The ring is less electron-rich than 3,5-dimethoxybenzene (reducing oxidation liability) but more electron-rich than 3,5-difluorobenzene (maintaining better solubility and H-bond accepting capability).[1]

Physicochemical Modulation (Lipophilicity & pKa)

Replacing a methoxy group with a fluorine atom (transitioning from 3,5-dimethoxy to 3-fluoro-5-methoxy) typically results in:

-

Lower Molecular Weight: -12 Da, aiding in ligand efficiency (LE).

-

Modulated Lipophilicity (LogP): Fluorine is lipophilic, but less so than a methyl/methoxy group in certain contexts due to its small size and high electronegativity. This substitution often maintains potency while improving membrane permeability.[1]

-

Conformational Locking: The C-F bond prefers coplanarity with the ring, and the methoxy group can adopt specific conformations to minimize dipole repulsion, potentially pre-organizing the molecule for binding.

Part 2: Synthetic Architecture & Experimental Workflows

The utility of 1-(3-Fluoro-5-methoxyphenyl)ethanone lies in its versatility as a "divergent hub."[1] It can be transformed into three distinct classes of pharmacophores.

Visualization: The Synthetic Divergence Hub

Figure 1: Divergent synthetic pathways from the parent acetophenone scaffold.[1]

Detailed Experimental Protocol: Alpha-Bromination

A critical step for generating heterocycle-based drugs (e.g., thiazoles).[1]

Objective: Synthesis of 2-Bromo-1-(3-fluoro-5-methoxyphenyl)ethanone.

Reagents:

-

1-(3-Fluoro-5-methoxyphenyl)ethanone (1.0 eq)[1]

-

Phenyltrimethylammonium tribromide (PTAB) (1.05 eq) or NBS (1.1 eq) with p-TsOH.

-

Solvent: THF or Acetonitrile.[1]

Protocol:

-

Dissolution: Dissolve 10 mmol of 1-(3-Fluoro-5-methoxyphenyl)ethanone in 50 mL of anhydrous THF under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add PTAB (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting ketone.

-

Quench: Quench with 20 mL of saturated aqueous NaHCO₃.

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude bromide is often lachrymatory and unstable; immediate use in the next step (e.g., Hantzsch thiazole synthesis) is recommended. If storage is needed, recrystallize from cold ethanol.

Part 3: Medicinal Chemistry Applications & Case Studies

Case Study A: Transthyretin (TTR) Amyloidogenesis Inhibitors

The Challenge: Stabilizing the TTR tetramer to prevent dissociation and amyloid fibril formation (treatment for ATTR amyloidosis). The Solution: Researchers utilized the 3-fluoro-5-methoxy motif in inhibitors like "PITB."[1][2][3]

-

Mechanism: The Fluorine atom forms a specific hydrophobic/electrostatic interaction with the Ala108 residue in the TTR binding pocket.[1]

-

Role of Methoxy: The methoxy group (or its phenolic metabolite) participates in H-bond bridging with Ser117 , effectively "locking" the dimer-dimer interface.[1]

-

Outcome: Higher affinity compared to non-fluorinated analogs (like tolcapone derivatives) due to this dual anchoring.

Case Study B: Kinase Selectivity (ALK2 & PGK1)

The Challenge: Designing selective inhibitors for kinases like ALK2 (Activin receptor-like kinase-2) or PGK1 (Phosphoglycerate kinase 1) without hitting off-targets. The Solution:

-

ALK2: In the development of DNA-encoded library hits (e.g., CDD-2340), the 3-fluoro-5-methoxy group was tested against 3,5-dimethoxy analogs.[1] While 3,5-dimethoxy provided peak potency, the 3-fluoro-5-methoxy analog provided a critical SAR data point: it demonstrated that the pocket could tolerate the steric bulk of OMe but required specific electron density.[1] The Fluorine scan revealed that a pure electron-withdrawing character (F) reduced affinity compared to donating groups (OMe), guiding the optimization toward electron-rich rings.

-

PGK1: In purine-based inhibitors, the N-(3-fluoro-5-methoxyphenyl) moiety serves as the solvent-exposed "tail," modulating solubility and metabolic clearance while maintaining a flat aromatic profile essential for the narrow binding cleft.[1]

Visualization: SAR Decision Logic

Figure 2: Decision tree for selecting the 3-fluoro-5-methoxy scaffold during Lead Optimization.

Part 4: Technical Specifications & Safety

| Property | Value | Relevance |

| CAS Number | 176548-87-1 | Unique Identifier |

| Molecular Weight | 168.17 g/mol | Fragment-based drug discovery (FBDD) compliant |

| H-Bond Acceptors | 2 (C=O, OMe) | Interaction with hinge regions or Ser/Thr residues |

| H-Bond Donors | 0 | Good membrane permeability |

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

| Topological Polar Surface Area | 26.3 Ų | Excellent CNS penetration potential |

Handling Precautions:

-

Lachrymator Potential: Alpha-halogenated derivatives (e.g., the 2-bromo intermediate) are potent lachrymators.[1] Handle only in a functioning fume hood.

-

Storage: Store the parent acetophenone under inert gas (Argon) at 2–8°C to prevent slow oxidation or demethylation over long periods.

References

-

BenchChem. 2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties and Applications.

-

National Institutes of Health (NIH). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology.[1] (CDD-2340 Analysis).

-

Google Patents. US10364238B2 - N-((het) arylmethyl)-heteroaryl-carboxamides compounds as plasma kallikrein inhibitors.[1]

-

Universitat Autònoma de Barcelona (UAB). Development of PITB as a Transthyretin Amyloidogenesis Inhibitor.

-

American Chemical Society (ACS). Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors.

-

Fisher Scientific. 3'-Fluoro-4'-methoxyacetophenone (Isomer Comparison).

1-(3-Fluoro-5-methoxyphenyl)ethanone: A Strategic Fluorinated Scaffold in Medicinal Chemistry

Executive Summary & Chemical Identity[1]

1-(3-Fluoro-5-methoxyphenyl)ethanone (CAS: 176548-87-1 ) is a disubstituted acetophenone derivative that has emerged as a high-value building block in modern drug discovery.[1] Unlike simple halogenated acetophenones, this scaffold offers a unique "push-pull" electronic environment due to the meta-positioning of an electron-withdrawing fluorine atom and an electron-donating methoxy group.

For the medicinal chemist, this motif serves two critical functions:

-

Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (P450 hydroxylation) at a typically vulnerable site.

-

Electronic Tuning: The 3,5-substitution pattern creates a specific electrostatic potential surface that optimizes

-stacking interactions in kinase hinge regions while providing a vector (the ketone) for further elaboration into heterocycles.

| Property | Data |

| IUPAC Name | 1-(3-Fluoro-5-methoxyphenyl)ethanone |

| CAS Number | 176548-87-1 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| H-Bond Acceptors | 2 (Ketone O, Methoxy O) |

| H-Bond Donors | 0 |

| CLogP | ~1.9 (Moderate Lipophilicity) |

Strategic Utility in Drug Design

The utility of 1-(3-Fluoro-5-methoxyphenyl)ethanone lies in its ability to fine-tune Structure-Activity Relationships (SAR). Recent literature highlights its role in developing inhibitors for ALK2 (Activin receptor-like kinase-2) and FGFR1 (Fibroblast growth factor receptor 1).

The "Meta-Effect" in Kinase Binding

In many kinase inhibitors, the phenyl ring attached to the core scaffold sits in a hydrophobic pocket.

-

The Methoxy Group (5-position): Acts as a weak H-bond acceptor, often interacting with water networks or specific backbone residues (e.g., Asp285 in PGK1).

-

The Fluorine Atom (3-position): Induces a dipole without significant steric bulk (Van der Waals radius 1.47 Å vs. H 1.20 Å). It modulates the acidity of adjacent protons and can engage in multipolar interactions with carbonyl carbons of the protein backbone.

Field Insight: In the optimization of ALK2 inhibitors, analogs containing the 3-fluoro-5-methoxy motif (e.g., CDD-2340) demonstrated that while the methoxy group is critical for affinity, the fluorine allows for subtle tuning of metabolic half-life (

) without destroying binding affinity.

Synthesis Methodologies

Reliable access to this building block is essential. While Friedel-Crafts acetylation of 3-fluoroanisole is theoretically possible, it suffers from poor regioselectivity due to the directing effects of the methoxy (ortho/para) and fluorine (ortho/para) groups, often yielding mixtures.

The Weinreb Amide Route is the industry standard for high-fidelity synthesis, preventing over-addition of nucleophiles.

Diagram 1: Validated Synthesis Pathways

Figure 1: Two convergent pathways to the target ketone. The Weinreb amide route (top) is preferred for scale-up due to milder conditions.

Experimental Protocols

Protocol A: Synthesis via Weinreb Amide (Recommended)

Use this method for >10g scale synthesis to ensure high purity.

Reagents:

-

3-Fluoro-5-methoxybenzoic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

Methylmagnesium bromide (3.0 M in ether) (1.5 eq)

-

Dichloromethane (DCM) & Tetrahydrofuran (THF) - Anhydrous

Step-by-Step Procedure:

-

Activation: Dissolve 3-Fluoro-5-methoxybenzoic acid in anhydrous DCM (0.5 M concentration). Add CDI portion-wise at 0°C. Stir at room temperature (RT) for 1 hour until CO₂ evolution ceases.

-

Amide Formation: Add N,O-Dimethylhydroxylamine hydrochloride in one portion. Stir at RT for 12 hours.

-

Workup 1: Quench with 1M HCl. Extract with DCM (3x). Wash organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide (typically >90% yield).

-

Grignard Addition: Dissolve the crude Weinreb amide in anhydrous THF under Argon. Cool to 0°C.

-

Reaction: Dropwise add MeMgBr (1.5 eq). The stable tetrahedral intermediate prevents double addition. Stir for 2 hours at 0°C.

-

Quench & Isolation: Carefully quench with saturated NH₄Cl solution. Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the acetyl methyl singlet at ~2.5-2.6 ppm.

-

Absence of Impurity: Ensure no tertiary alcohol (double addition product) is present; the Weinreb protocol specifically suppresses this.

Protocol B: Divergent Reactivity (Chalcone Synthesis)

Commonly used to access pyrazole-based kinase inhibitors.

-

Dissolve 1-(3-Fluoro-5-methoxyphenyl)ethanone (1 eq) and the desired benzaldehyde (1 eq) in Ethanol.

-

Add aqueous NaOH (10%, 2 eq) dropwise at 0°C.

-

Stir at RT for 4-12 hours. The product often precipitates as a solid.

-

Filter and wash with cold ethanol/water.

Reactivity Profile & Downstream Applications

The ketone handle allows this building block to serve as a linchpin for diverse chemical architectures.

Diagram 2: Divergent Synthetic Map

Figure 2: The ketone moiety serves as a gateway to chalcones, pyrazoles (common in Celecoxib analogs), and chiral alcohols.

Case Study Application: ALK2 Inhibitors

In the development of inhibitors for Fibrodysplasia Ossificans Progressiva (FOP) , researchers utilized the 3-fluoro-5-methoxy motif to optimize the "tail" region of the inhibitor.

-

Observation: Complete removal of the methoxy group (to 3-fluorophenyl) resulted in a loss of potency (

increased from 6.9 nM to >50 nM).

References

-

PubChem. (2025). 1-(3-Fluoro-5-methoxyphenyl)ethanone (CAS 176548-87-1).[1][2][3] National Library of Medicine. [Link]

-

Ma, L., et al. (2024). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Li, Y., et al. (2022).[4] Design and Synthesis of Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide Derivatives. MDPI Molecules. [Link]

Sources

physical properties of 1-(3-Fluoro-5-methoxyphenyl)ethanone

This technical guide provides an in-depth analysis of 1-(3-Fluoro-5-methoxyphenyl)ethanone , a specialized intermediate used in medicinal chemistry for the development of fluorinated bioactive scaffolds.[1]

CAS Registry Number: 176548-87-1

Synonyms: 3'-Fluoro-5'-methoxyacetophenone; 3-Fluoro-5-methoxyacetophenone

Molecular Formula: C

Executive Summary

1-(3-Fluoro-5-methoxyphenyl)ethanone is a meta,meta-disubstituted acetophenone derivative.[1] It serves as a critical building block in drug discovery, particularly for optimizing the metabolic stability and lipophilicity of lead compounds. The simultaneous presence of a fluorine atom (high electronegativity, metabolic blockade) and a methoxy group (hydrogen bond acceptor, electron donor) allows researchers to fine-tune the electronic properties of the phenyl ring without significantly altering steric bulk.[1]

Chemical Identity & Structural Analysis

The molecule features an acetyl group at the C1 position, with fluorine and methoxy substituents at the C3 and C5 positions, respectively. This 1,3,5-substitution pattern creates a unique electronic environment.

| Identifier | Value |

| IUPAC Name | 1-(3-Fluoro-5-methoxyphenyl)ethanone |

| SMILES | COC1=CC(F)=CC(=C1)C(C)=O |

| InChI Key | Derived from structure |

| MDL Number | MFCD00008739 (Analog Reference) |

Electronic Structure Analysis

-

Fluorine (C3): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring but also providing metabolic stability against CYP450 oxidation at this position.[1]

-

Methoxy (C5): Acts as a resonance electron donor (+R), partially counteracting the deactivation from the fluorine and increasing electron density at the ortho and para positions relative to itself.

-

Acetyl (C1): A strong electron-withdrawing group (-R, -I) that directs nucleophilic attack to the carbonyl carbon and electrophilic substitution to the meta positions (which are already occupied or sterically crowded).[1]

Physical Properties Profile

Note: Specific experimental data for this CAS is limited in public registries. Values below are synthesized from close structural analogs (3,5-Difluoroacetophenone and 3,5-Dimethoxyacetophenone) to provide high-confidence estimates.

| Property | Value / Estimate | Confidence |

| Physical State | Low-Melting Solid or Oil | High (Analog-based) |

| Melting Point | 30 – 40 °C | Medium (Predicted*) |

| Boiling Point | 240 – 250 °C (at 760 mmHg) | High (Predicted) |

| Boiling Point (Reduced) | ~110 – 120 °C (at 10 mmHg) | High |

| Density | 1.15 ± 0.05 g/cm³ | High |

| Refractive Index ( | 1.51 – 1.53 | Medium |

| LogP (Octanol/Water) | 2.1 – 2.4 | High |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water | High |

*Prediction Logic: The analog 3,5-Dimethoxyacetophenone melts at 33–34°C, and 3,5-Difluoroacetophenone melts at 34–38°C. The hybrid 3-fluoro-5-methoxy derivative is expected to fall within this same narrow thermal window.[1]

Spectroscopic Characterization

Reliable identification of this compound relies on observing the distinct coupling patterns caused by the fluorine atom (

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl-

2.58 (s, 3H): Acetyl methyl group (–C(O)CH

-

3.85 (s, 3H): Methoxy group (–OCH

-

6.80 – 7.40 (m, 3H): Aromatic protons.

-

The proton between F and OMe (H4) typically appears as a triplet of doublets or doublet of doublets due to coupling with F (

Hz) and meta-coupling ( -

The protons at C2 and C6 will show distinct shifts due to the asymmetric environment (one adjacent to F, one adjacent to OMe).

-

- -110 to -112 ppm: Single singlet or multiplet (decoupled/coupled).[1] This region is characteristic for meta-substituted fluoroarenes.

Infrared Spectroscopy (FT-IR)[1]

-

1685 cm

: Strong C=O stretching (Acetophenone ketone). -

1590, 1480 cm

: C=C Aromatic ring stretching. -

1250 cm

: C–O–C asymmetric stretching (Aryl alkyl ether). -

1100–1200 cm

: C–F stretching (Strong band).

Synthesis & Reactivity

The most robust synthetic route for research scale involves the methylation of the corresponding phenol precursor. This method ensures regioselectivity and high purity.

Primary Synthesis Pathway: O-Methylation

Precursor: 1-(3-Fluoro-5-hydroxyphenyl)ethanone

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K

Figure 1: Standard laboratory synthesis via Williamson Ether Synthesis.

Reactivity Profile

-

Aldol Condensation: The acetyl methyl group is acidic (

). It readily forms enolates with bases (LDA, NaH) to react with aldehydes, forming chalcones (1,3-diarylprop-2-en-1-ones).[1] -

Baeyer-Villiger Oxidation: Treatment with m-CPBA converts the acetyl group to an ester (acetate), which can be hydrolyzed to yield 3-fluoro-5-methoxyphenol.[1]

-

Nucleophilic Aromatic Substitution (

): The fluorine atom is activated by the electron-withdrawing carbonyl, but the methoxy group deactivates the ring.

Handling, Stability & Safety

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3][4] |

Storage Protocols:

-

Temperature: Store at 2–8°C (Refrigerate). While stable at room temperature, cooler storage prevents gradual discoloration (oxidation).

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term storage >6 months is required.

-

Incompatibility: Strong oxidizing agents, strong bases.

Self-Validating Purity Check:

Before use in sensitive steps (e.g., metal-catalyzed coupling), verify purity via TLC (Hexane:EtOAc 4:1) .[1] The product should appear as a single UV-active spot (

References

-

ChemicalBook. Ethanone, 1-(3-fluoro-5-methoxyphenyl)- (CAS 176548-87-1).[1][5]

-

Thermo Scientific Chemicals. 3',5'-Difluoroacetophenone (Analogous Physical Data).

-

Sigma-Aldrich. 3',5'-Dimethoxyacetophenone (Analogous Physical Data).

-

PubChem. Compound Summary: 3'-Fluoro-4'-methoxyacetophenone (Structural Comparison).

Sources

potential applications of 1-(3-Fluoro-5-methoxyphenyl)ethanone

Strategic Applications in Medicinal Chemistry & Diversity-Oriented Synthesis

Executive Summary

1-(3-Fluoro-5-methoxyphenyl)ethanone (CAS: 176548-87-1) represents a high-value pharmacophore intermediate in modern drug discovery.[1] Unlike its symmetric congeners (3,5-difluoro or 3,5-dimethoxy acetophenones), this desymmetrized building block offers a unique vector for optimizing Lipophilic Efficiency (LipE) and Metabolic Stability .[1]

The simultaneous presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group creates a distinct electronic push-pull system on the aromatic ring.[1] This electronic profile is critical for:

-

Metabolic Blocking: The fluorine atom at the C3 position blocks oxidative metabolism (CYP450) typically observed at electron-rich sites.[1]

-

Kinase Selectivity: The motif mimics the hinge-binding region of ATP-competitive inhibitors, particularly in EGFR and VEGFR kinase families.[1]

-

Heterocycle Construction: It serves as a precursor for 1,3,5-trisubstituted pyrazoles and isoxazoles via Claisen-Schmidt condensation.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 1-(3-Fluoro-5-methoxyphenyl)ethanone |

| CAS Number | 176548-87-1 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.16 g/mol |

| Appearance | Off-white to pale yellow solid/oil (low melting point) |

| Predicted LogP | ~2.1 (Optimal for CNS penetration and oral bioavailability) |

| H-Bond Acceptors | 2 (Carbonyl O, Methoxy O) |

| Electronic Character |

Synthetic Methodologies

Note: Causality and mechanistic insight are prioritized over generic recipes.

Protocol A: Regioselective Stille Coupling (High Reliability)

Rationale: Direct Friedel-Crafts acetylation of 3-fluoroanisole yields a mixture of isomers (predominantly para- to the methoxy group).[1] To ensure the meta-meta (3,5) substitution pattern, a palladium-catalyzed coupling starting from the aryl bromide is required.[1]

Reagents:

-

Substrate: 1-Bromo-3-fluoro-5-methoxybenzene[1]

-

Coupling Partner: Tributyl(1-ethoxyvinyl)tin[1][]

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂[1]

-

Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with 1-Bromo-3-fluoro-5-methoxybenzene (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) under Argon.

-

Coupling: Add anhydrous toluene (0.2 M concentration) and Tributyl(1-ethoxyvinyl)tin (1.2 equiv).

-

Reflux: Heat the mixture to 100°C for 12–16 hours. Mechanism: The Pd(0) inserts into the C-Br bond, followed by transmetallation with the organotin reagent and reductive elimination to form the enol ether intermediate.[1]

-

Hydrolysis: Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours. Causality: Acidic hydrolysis converts the vinyl ether enol directly to the ketone.[1]

-

Workup: Extract with EtOAc, wash with KF (aq) to precipitate tin residues, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Weinreb Amide Acylation (Scalable)

Rationale: For multigram scale-up, avoiding organotin reagents is preferable due to toxicity.[1] Lithium-Halogen exchange followed by trapping with a Weinreb amide prevents over-addition (formation of tertiary alcohols).[1]

-

Lithiation: Treat 1-Bromo-3-fluoro-5-methoxybenzene with n-BuLi (1.1 equiv) in THF at -78°C.

-

Acylation: Cannulate the lithiated species into a solution of N-methoxy-N-methylacetamide (1.2 equiv).

-

Quench: Warm to 0°C and quench with NH₄Cl (sat).

Strategic Applications in Drug Discovery

Kinase Inhibitor Scaffold Construction

The 3-fluoro-5-methoxy phenyl ring is a "privileged substructure" in Type I and Type II kinase inhibitors.[1] The fluorine atom can engage in multipolar interactions with the protein backbone (e.g., C-F[1]···H-N interactions), while the methoxy group can accept hydrogen bonds from lysine residues or water networks.[1]

Experimental Workflow: Chalcone-to-Pyrazole Library A primary application is the synthesis of 3,5-diarylpyrazoles.[1]

-

Claisen-Schmidt Condensation:

-

React 1-(3-Fluoro-5-methoxyphenyl)ethanone with various benzaldehydes (Ar-CHO) in EtOH/NaOH.

-

Product:

-unsaturated ketone (Chalcone).[1]

-

-

Cyclocondensation:

Bioisosteric Replacement

In Lead Optimization, this moiety is used to replace:

-

3,5-Dimethoxyphenyl: To lower electron density and improve metabolic stability (F replaces OMe).[1]

-

3,5-Difluorophenyl: To increase solubility and H-bond accepting capability (OMe replaces F).[1]

Visualizing the Application Workflow

The following diagram illustrates the divergent synthesis pathways originating from this core intermediate.

Figure 1: Divergent synthesis manifold starting from the 1-(3-Fluoro-5-methoxyphenyl)ethanone core.[1][4]

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Handle under inert gas (Nitrogen/Argon) if long-term storage is required, although the compound is relatively stable to air.[1] Avoid contact with strong oxidizing agents.[1]

References

-

Synthesis via Stille Coupling

-

Kinase Inhibitor Structural Activity Relationships (SAR)

-

Compound Identity & CAS Verification

-

General Acylation Protocols (Weinreb Amide)

Sources

Methodological & Application

protocol for Suzuki coupling with 1-(3-Fluoro-5-methoxyphenyl)ethanone

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 1-(3-Fluoro-5-methoxyphenyl)ethanone Scaffolds

Executive Summary & Strategic Rationale